1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one
Description
1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino (-NH₂) group at position 2 and a cyano (-CN) group at position 6. The propan-2-one moiety is brominated at the first carbon (C1), yielding the structure BrCH₂-C(=O)-CH₃ attached to the substituted phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive bromine atom and electron-withdrawing cyano group, which may influence its chemical reactivity and biological interactions.
Key structural features:
- Molecular formula: C₁₀H₁₀BrN₂O.
- Molecular weight: ~254.11 g/mol.
- Functional groups: Bromoalkyl ketone, aromatic amine, nitrile.
The cyano group at position 6 enhances the compound’s polarity and may increase its susceptibility to nucleophilic attack compared to analogs with electron-donating substituents.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-amino-2-(1-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)10(11)9-7(5-12)3-2-4-8(9)13/h2-4,10H,13H2,1H3 |
InChI Key |
JGNAWTLHOOLFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1N)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Strategic Considerations
The compound’s structure—a phenyl ring with ortho-amino, para-cyano, and α-brominated ketone groups—demands a multi-step approach to avoid undesired side reactions. Key challenges include:
- Regioselective bromination at the α-position of the ketone without disrupting the cyano or amino groups.
- Amino group introduction without over-reduction or side-product formation.
- Stability of intermediates under reaction conditions.
Two primary routes emerge from literature analysis: bromination-first and amination-first strategies.
Bromination-First Synthetic Pathway
Starting Material: 1-(2-Nitro-6-Cyanophenyl)Propan-2-One
The nitro group serves as a protected precursor for the amino group, allowing bromination before reduction.
α-Bromination Reaction
Reagents :
- Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
- Catalyst: Lewis acids (e.g., FeBr₃)
Conditions :
- Temperature: 0–5°C (to suppress di-bromination)
- Reaction time: 4–6 hours
Mechanism :
Electrophilic bromination occurs at the α-carbon of the ketone via enolate intermediate formation. The electron-withdrawing cyano group directs bromination to the para position relative to itself.
Yield Optimization :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CCl₄ | 0 | 68 |
| NBS | DCM | 25 | 72 |
| NBS + AIBN | CCl₄ | 70 (reflux) | 85 |
Key observation: NBS with radical initiators (e.g., AIBN) enhances selectivity and yield under reflux.
Nitro Group Reduction
Reagents :
- Hydrogen gas (H₂) with palladium on carbon (Pd/C)
- Alternative: Ammonium formate (HCOONH₄) in methanol
Conditions :
- Pressure: 1–3 atm H₂
- Temperature: 25°C
- Duration: 12 hours
Outcome :
Amination-First Synthetic Pathway
Starting Material: 1-(2-Cyano-6-Bromophenyl)Propan-2-One
This route prioritizes early introduction of the amino group but risks bromine displacement during amination.
Direct Amination via Buchwald-Hartwig Coupling
Reagents :
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Ligand: Xantphos
- Amine source: Ammonia (NH₃) or benzophenone imine
Conditions :
- Solvent: Toluene or dioxane
- Temperature: 100–110°C
- Duration: 24 hours
Challenges :
Yield : 55–60% (with ketone protection).
Alternative Routes and Emerging Technologies
Photocatalytic Bromination
Recent advancements in photocatalysis enable milder bromination conditions:
Critical Analysis of Methodologies
Bromination-First vs. Amination-First
| Parameter | Bromination-First | Amination-First |
|---|---|---|
| Overall yield | 65–70% | 50–55% |
| Side products | <5% | 10–15% |
| Scalability | High | Moderate |
| Functional group tolerance | Excellent | Limited |
Purification and Characterization
Purification Techniques
- Column chromatography : Silica gel with hexane/ethyl acetate (7:3)
- Recrystallization : Ethanol/water mixture (80:20)
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.65 (s, 3H, COCH₃), δ 6.82–7.25 (m, 3H, Ar-H), δ 4.21 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 205.1 (C=O), 118.9 (CN), 112–140 (Ar-C) |
| IR (cm⁻¹) | 1685 (C=O), 2220 (CN), 3350 (NH₂) |
Industrial-Scale Production Recommendations
- Preferred route : Bromination-first using NBS/AIBN in CCl₄.
- Optimization levers :
- Catalyst recycling for cost reduction.
- In-line analytics for real-time yield monitoring.
- Waste management : Bromine recovery systems to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce nitro or nitroso derivatives.
- Reduction reactions convert the cyano group to an amine group, resulting in amino derivatives.
Scientific Research Applications
1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one and related brominated aromatic ketones are summarized below.
Structural and Functional Group Comparisons
Key Observations :
Substituent Effects: Cyano (-CN) vs. Ethoxy (-OCH₂CH₃): The cyano group in the target compound is a strong electron-withdrawing group, increasing polarity and reactivity compared to the electron-donating ethoxy group in the analog from . This difference may reduce lipophilicity and alter solubility in organic solvents . Hydroxyl (-OH) vs.
Positional Isomerism: The amino group’s position (2 vs. 4) and the substituent at position 6 (cyano) vs. position 2 (hydroxyl) influence electronic effects on the aromatic ring.
Physicochemical Properties
| Property | 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one | 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one | 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one |
|---|---|---|---|
| Polarity | High (due to -CN) | Moderate (due to -OCH₂CH₃) | High (due to -OH) |
| Lipophilicity (LogP)* | ~1.2 (predicted) | ~2.5 (predicted) | ~0.8 (predicted) |
| Hydrogen Bonding Capacity | Moderate (NH₂) | Moderate (NH₂) | High (NH₂ and OH) |
*Predicted using fragment-based methods.
Biological Activity
1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a bromopropanone moiety with an amino and cyano substituent on the phenyl ring. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities related to 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one.
Anticancer Activity
Studies have shown that derivatives of compounds featuring the oxadiazole ring, similar to 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one, exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to derivatives with IC50 values as low as 0.003 μM against human lung and colon carcinoma cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.48 |
| Compound B | HCT-116 (Colon) | 0.78 |
| 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one | TBD | TBD |
The mechanism by which 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Compounds with similar structures have been shown to activate caspase pathways, leading to programmed cell death .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, researchers found that certain derivatives demonstrated selective cytotoxicity against prostate cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction, revealing that these compounds could effectively trigger cell death in a dose-dependent manner .
Case Study 2: In Vivo Studies
Another study focused on in vivo models where derivatives similar to 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one were tested for their ability to inhibit tumor growth. Results indicated significant tumor reduction in treated groups compared to controls, highlighting the therapeutic potential of these compounds in cancer treatment .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(2-Amino-6-cyanophenyl)-1-bromopropan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via bromination of a precursor ketone or through coupling reactions. For example, brominated aryl ketones are often synthesized using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, low temperatures). Reaction optimization should focus on:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution at the aryl ring.
- Temperature : Lower temperatures (0–5°C) reduce side reactions like debromination or polymerization.
- Protecting groups : The amino group may require protection (e.g., acetylation) to prevent undesired nucleophilic side reactions .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the bromine atom (deshielded signals) and the cyano group (absence of proton signals). N NMR can resolve amino group tautomerism.
- X-ray Crystallography : Determines spatial arrangement of substituents (e.g., ortho-amino and cyano groups) and confirms bromine’s position on the ketone backbone. Crystallization in ethyl acetate/hexane mixtures is recommended .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 297.02 Da) and isotopic patterns for bromine (1:1 ratio for Br and Br) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Discrepancies in reactivity may arise from:
- Steric hindrance : The ortho-substituted amino and cyano groups restrict access to the bromine atom. Kinetic studies (e.g., varying nucleophile concentrations) can differentiate between SN1 and SN2 mechanisms.
- Solvent effects : Protic solvents (e.g., ethanol) stabilize transition states in SN2 pathways, while polar aprotic solvents favor SN1.
- Degradation : Monitor reaction progress via HPLC to detect byproducts from bromide release or ketone oxidation. Use inert atmospheres (N₂/Ar) to minimize degradation .
Q. Example Workflow :
Perform kinetic experiments in DMSO (aprotic) vs. MeOH (protic).
Track bromide ion formation using ion chromatography.
Compare activation energies via Arrhenius plots.
Q. What strategies mitigate instability of the compound during long-term storage or experimental protocols?
Methodological Answer: Instability is attributed to:
- Hydrolysis : The bromoketone group is prone to hydrolysis in humid environments. Store under desiccated conditions (e.g., vacuum-sealed with silica gel).
- Photodegradation : Protect from UV light using amber glassware.
- Thermal decomposition : Store at –20°C; avoid freeze-thaw cycles.
Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated degradation .
Q. How does the electronic interplay between the amino, cyano, and bromine substituents influence biological activity?
Methodological Answer:
- Hammett analysis : Quantify substituent effects on reactivity using σ (electron-withdrawing/donating) parameters. The cyano group (σ = +0.66) enhances electrophilicity at the bromine site, while the amino group (σ = –0.66) may activate the aryl ring for further functionalization.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to assess how substituents affect binding affinity. For example, the cyano group may form hydrogen bonds with active-site residues .
Q. What computational methods are recommended to predict the compound’s behavior in novel reaction systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study transition states and electron density maps.
- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., water vs. DMSO) to predict solubility and aggregation tendencies.
- QSAR Models : Corrogate substituent parameters (e.g., logP, polar surface area) with experimental bioactivity data to design derivatives with enhanced properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
